(4-Benzylmorpholin-2-yl)methanamine

Edivoxetine synthesis Chiral intermediate Regulatory starting material

(4-Benzylmorpholin-2-yl)methanamine (CAS 110859-47-7) is a bifunctional morpholine derivative bearing a benzyl substituent at the ring nitrogen (position and a primary aminomethyl group at position 2. With a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol, this compound exists as a racemic mixture, although the individual (S)- and (R)-enantiomers are also available under separate CAS registrations (186293-55-0 and 214273-17-3, respectively).

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 110859-47-7
Cat. No. B027174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylmorpholin-2-yl)methanamine
CAS110859-47-7
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)CN
InChIInChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
InChIKeyCKZVBXBEDDAEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Benzylmorpholin-2-yl)methanamine (CAS 110859-47-7): A Chiral Morpholine Building Block for Pharmaceutical Synthesis and Impurity Standards


(4-Benzylmorpholin-2-yl)methanamine (CAS 110859-47-7) is a bifunctional morpholine derivative bearing a benzyl substituent at the ring nitrogen (position 4) and a primary aminomethyl group at position 2 . With a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol, this compound exists as a racemic mixture, although the individual (S)- and (R)-enantiomers are also available under separate CAS registrations (186293-55-0 and 214273-17-3, respectively) [1]. It is primarily employed as a key synthetic intermediate in the manufacture of enantiomerically pure active pharmaceutical ingredients (APIs), most notably edivoxetine hydrochloride, and as a certified reference standard for mosapride-related impurity analysis [2][3].

Why (4-Benzylmorpholin-2-yl)methanamine Cannot Be Replaced by Generic Morpholine Analogs: Stereochemical and Regiochemical Stringency in Pharmaceutical Development


Morpholine derivatives containing a benzyl and an aminomethyl substituent are not functionally interchangeable because both the position of the aminomethyl group and the absolute configuration at the morpholine ring profoundly dictate biological activity and synthetic utility. Fish et al. (2008) demonstrated that dual serotonin/noradrenaline reuptake inhibition (SNRI) within the 4-benzylmorpholine series is strictly governed by stereochemistry at the 2-position and the nature of aryl/aryloxy substitution [1]. Moreover, the (S)-enantiomer of the 2-aminomethyl derivative is the mandatory regulatory starting material for the norepinephrine reuptake inhibitor edivoxetine HCl, whereas the (R)-counterpart or the 3-aminomethyl regioisomer would lead to products with different, and likely unacceptable, pharmacological or quality profiles [2][3]. These documented structure–activity and regulatory requirements establish that simple substitution with a close analog (e.g., 3-yl isomer, racemate, or des-aminomethyl variant) is scientifically and regulatorily untenable in the contexts of API synthesis and impurity quantification.

Quantitative Differentiation Evidence for (4-Benzylmorpholin-2-yl)methanamine: Comparator-Driven Data for Procurement Decisions


Stereochemical Purity and Process Fit: (S)-Enantiomer Delivers >99.9% API Starting Material Quality for Edivoxetine, Unattainable with Racemate or (R)-Isomer

The (S)-enantiomer of (4-benzylmorpholin-2-yl)methanamine serves as the direct precursor to (S)-(4-benzylmorpholin-2-yl)(morpholino)methanone methanesulfonate, the regulatory API starting material for edivoxetine HCl. Kopach et al. (2015) reported that the optimized asymmetric route employing d-serine as the chirality source yielded the final intermediate with >99.9% purity and 75% isolated yield [1]. In contrast, the racemic mixture (CAS 110859-47-7) would inevitably introduce ~50% of the undesired (R)-enantiomer, requiring additional chiral separation steps that are cost-prohibitive and generate yield losses [2]. The (R)-enantiomer (CAS 214273-17-3) is not referenced in any validated regulatory synthesis of edivoxetine and would produce the incorrect stereoisomer of the API.

Edivoxetine synthesis Chiral intermediate Regulatory starting material

Regiochemical Specificity for Impurity Standards: Only the 2-Aminomethyl Isomer is Certified as a Mosapride Impurity Reference Material

(4-Benzylmorpholin-2-yl)methanamine (CAS 110859-47-7) is formally recognized and supplied as Mosapride Impurity 32 (also designated Impurity 22), manufactured under ISO 17034 accreditation as a certified analytical reference standard [1]. This certified material is essential for pharmacopeial impurity profiling and method validation in mosapride citrate drug substance and product testing. The 3-aminomethyl regioisomer, (4-benzylmorpholin-3-yl)methanamine (CAS 169750-73-6), is not listed in any pharmacopeia or regulatory guidance as a mosapride-related substance and cannot serve as a substitute for this specific quantitative analytical application .

Regulatory impurity Mosapride Analytical standard

Basicity Differential: Predicted pKa of 9.37 for the Primary Amine Confers Distinct Protonation and Reactivity Profile vs. Nitrile Analog (pKa 6.00)

The predicted pKa of the primary amine group in (4-benzylmorpholin-2-yl)methanamine is 9.37±0.29 (most basic, 25°C) , indicating that it is predominantly protonated at physiological pH (~7.4) and will behave as a stronger nucleophile in coupling reactions compared to electron-deficient analogs. By contrast, (4-benzylmorpholin-2-yl)acetonitrile, where the aminomethyl group is replaced by a cyanomethyl substituent, exhibits a predicted pKa of only 6.00±0.10 . This ~3.4 log-unit difference in basicity translates to a >2,000-fold difference in the protonated fraction at pH 7.4, directly affecting aqueous solubility, salt formation, and reactivity in amide bond-forming reactions that are critical for downstream derivatization.

pKa Basicity Reactivity Physicochemical property

Commercial Purity Grade Advantage: 97% Purity from Thermo Fisher vs. 95% Industry Standard for Closest Regioisomer Analog

(4-Benzylmorpholin-2-yl)methanamine is commercially available at a certified minimum purity of 97% (Thermo Scientific, CAS 110859-47-7) . The closest regioisomeric analog, (4-benzylmorpholin-3-yl)methanamine (CAS 169750-73-6), is typically offered at a minimum purity specification of 95% from suppliers such as AKSci . This 2-percentage-point difference represents a 40% reduction in the maximum allowable impurity content (3% vs. 5%), which is particularly consequential for applications requiring tight control of by-products, such as impurity reference standard preparation, kinetic studies, and cGMP intermediate synthesis.

Purity Quality Procurement specification

Scaffold Potency for CCR3 Antagonism: 2-Aminomethyl-4-benzylmorpholine Derivatives Achieve Sub-Nanomolar Binding Affinity (Ki = 1.80 nM) at Human CCR3

Acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine have been characterized as potent antagonists of the human chemokine receptor CCR3. One representative compound (CHEMBL2178580) demonstrated a binding inhibition constant (Ki) of 1.80 nM against human CCR3, measured by inhibition of CCL11-induced calcium influx in a cell-based assay [1]. This level of potency positions the 2-aminomethyl-4-benzylmorpholine scaffold favorably for programs targeting eosinophil-mediated inflammatory diseases. While the 3-aminomethyl regioisomer could theoretically be derivatized, the altered spatial orientation of the amine would produce a distinct structure–activity relationship (SAR) that is unlikely to replicate the optimized CCR3 pharmacophore established for the 2-substituted series [2].

CCR3 antagonist GPCR Fragment-based drug discovery Binding affinity

Definitive Application Scenarios for (4-Benzylmorpholin-2-yl)methanamine: Where the Evidence Supports Prioritized Use


Chiral Intermediate for Norepinephrine Reuptake Inhibitor (Edivoxetine) Manufacturing

The (S)-enantiomer of (4-benzylmorpholin-2-yl)methanamine is the indispensable chiral building block for the regulatory API starting material of edivoxetine HCl, a selective norepinephrine reuptake inhibitor that entered Phase II/III clinical development. As demonstrated by Kopach et al. (2015) at Eli Lilly, the convergent synthesis utilizing this (S)-enantiomer achieved >99.9% purity and 75% yield at process scale, with a 69% reduction in global warming potential relative to the prior manufacturing route [1]. Any laboratory or CMO undertaking edivoxetine or related morpholine-based NRI synthesis must procure the (S)-enantiomer; substitution with the racemate or (R)-enantiomer would require additional chiral resolution infrastructure and would not meet regulatory starting material specifications.

Mosapride Citrate Impurity Quantification and Method Validation

(4-Benzylmorpholin-2-yl)methanamine is recognized as Mosapride Impurity 32 (also Impurity 22) and is available as an ISO 17034-certified analytical reference standard from CATO Research Chemicals [2]. Quality control laboratories performing impurity profiling of mosapride citrate active pharmaceutical ingredient or finished dosage forms require this specific certified standard to comply with ICH Q3A/Q3B guidelines. The 3-aminomethyl regioisomer cannot be substituted for this purpose, as it is not listed in any pharmacopeial impurity monograph and lacks the required certification for mosapride-specific method validation.

Fragment-Based Lead Generation Targeting Chemokine Receptor CCR3

Derivatives of 2-aminomethyl-4-benzylmorpholine have yielded potent CCR3 antagonists (Ki = 1.80 nM) that inhibit eotaxin-induced calcium influx [3]. Medicinal chemistry groups pursuing eosinophil-related inflammatory indications (asthma, allergic rhinitis, atopic dermatitis) can leverage this validated scaffold for fragment growth or library synthesis. The 2-aminomethyl substitution pattern is critical for maintaining the geometry required for CCR3 binding, as the 3-aminomethyl isomer would present the derivatization vector at a different angle and is unlikely to recapitulate the established SAR without substantial redesign.

Dual Serotonin/Noradrenaline Reuptake Inhibitor (SNRI) Scaffold Optimization

Fish et al. (2008) established that 4-benzylmorpholine-2-carboxylate and related 2-substituted intermediates are essential for accessing single-enantiomer dual SNRI candidates with predictable pharmacological profiles [4]. The 2-aminomethyl derivative serves as a versatile precursor for elaborating into a range of 2-substituted morpholines, where stereochemistry and ring substitution determine the balance between serotonin and noradrenaline reuptake inhibition. Researchers developing next-generation SNRIs should prioritize the 2-aminomethyl scaffold over the 3-aminomethyl analog because the former is directly linked to the carboxylate intermediate used in the established enantioselective enzymatic resolution process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Benzylmorpholin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.